2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline
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Overview
Description
2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline is a complex organic compound that belongs to the class of quinoline derivatives. . This compound, in particular, features a quinoline core substituted with a hydrazinylmethyl group, which is further substituted with two chlorophenyl groups.
Preparation Methods
The synthesis of 2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline typically involves multi-step organic reactions. One common synthetic route includes the reaction of 2-chloroquinoline with phenylhydrazine in the presence of a solvent like 1-pentanol, followed by N-alkylation using sodium carbonate . Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring higher yields and purity.
Chemical Reactions Analysis
2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl groups, using reagents like sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
2-{[1,2-Bis(2-chlorophenyl)hydrazinyl]methyl}quinoline can be compared with other quinoline derivatives, such as:
Chloroquine: Known for its antimalarial activity.
Camptothecin: Used in cancer therapy.
Mepacrine: Another antimalarial agent.
What sets this compound apart is its unique hydrazinylmethyl substitution, which imparts distinct chemical and biological properties .
Properties
CAS No. |
32812-48-9 |
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Molecular Formula |
C22H17Cl2N3 |
Molecular Weight |
394.3 g/mol |
IUPAC Name |
1,2-bis(2-chlorophenyl)-1-(quinolin-2-ylmethyl)hydrazine |
InChI |
InChI=1S/C22H17Cl2N3/c23-18-8-2-5-11-21(18)26-27(22-12-6-3-9-19(22)24)15-17-14-13-16-7-1-4-10-20(16)25-17/h1-14,26H,15H2 |
InChI Key |
NFTOJQIZCOHWFF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=N2)CN(C3=CC=CC=C3Cl)NC4=CC=CC=C4Cl |
Origin of Product |
United States |
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